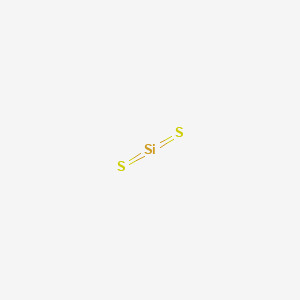

Silicon disulfide

Descripción general

Descripción

Silicon disulfide is an inorganic compound with the chemical formula SiS₂. It is a polymeric material that adopts a one-dimensional structure, quite different from the usual forms of silicon dioxide. This compound is known for its unique properties, including its appearance as white needles, which sometimes appear grey or brown. It has a distinct rotten egg smell in moist air and decomposes in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silicon disulfide can be synthesized by heating silicon and sulfur or through an exchange reaction between silicon dioxide and aluminum sulfide. The material consists of chains of edge-shared tetrahedra, Si(μ-S)₂Si(μS)₂, etc . Another method involves a solid-gas phase reaction, where silicon powder and sulfur powder are reacted under high pressure and temperature .

Industrial Production Methods: The industrial production of this compound involves the reaction of silicon powder with sulfur powder in a perfectly sealed environment to withstand the vapor pressure of sulfur at high temperatures. This method ensures the production of high-quality this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Silicon disulfide undergoes various chemical reactions, including hydrolysis, alcoholysis, and reactions with sulfides.

Common Reagents and Conditions:

Hydrolysis: this compound hydrolyzes readily to release hydrogen sulfide.

Alcoholysis: Reaction with ethanol gives the alkoxide tetraethyl orthosilicate and hydrogen sulfide.

Reactions with Sulfides: Reaction with sodium sulfide, magnesium sulfide, and aluminum sulfide gives thiosilicates.

Major Products Formed:

Hydrolysis: Hydrogen sulfide.

Alcoholysis: Tetraethyl orthosilicate and tris(tert-butoxy)silanethiol.

Aplicaciones Científicas De Investigación

Battery Technology

Solid-State Electrolytes

Silicon disulfide is increasingly being utilized in the development of solid-state electrolytes for all-solid-state batteries (ASSBs). Researchers have demonstrated that incorporating this compound into argyrodite-type solid electrolytes enhances ionic conductivity and moisture stability, making it a promising candidate for next-generation battery technologies. A recent study established a low-cost production method for this compound that significantly improves its performance in ASSBs, achieving more than double the ionic conductivity compared to conventional materials .

Lithium-Ion Batteries

In addition to its use in solid-state electrolytes, this compound has been evaluated as an anode material in lithium-ion batteries. A study highlighted its high lithiation capacity (1610 mA h g⁻¹) and excellent cycling stability over 800 cycles, showcasing its potential for high-performance energy storage applications . The unique layered structure of this compound contributes to its effective lithium storage capabilities, making it suitable for both liquid and solid electrolyte systems.

Materials Science

High-Pressure Research

This compound exhibits interesting behavior under high pressure, where it remains stable up to 155 GPa before decomposing into other silicon-sulfur compounds. This property makes it a subject of interest in materials science, particularly in understanding the structural evolution of silicon chalcogenides under extreme conditions . Research into these high-pressure phases can provide insights into the formation of planetary materials and interstellar dust.

Coatings and Sealants

This compound is also used in the coating and sealing of electronic components due to its excellent moisture resistance and thermal stability. It can be combined with silicone rubber to enhance the durability and performance of electrical devices, particularly in harsh environments . Its application extends to industries such as automotive manufacturing, where it serves as a sealing agent for various components.

Cosmetic Formulations

Conditioning Agents

In cosmetic chemistry, this compound is incorporated into formulations as a conditioning agent for hair and skin products. Its ability to form a protective barrier helps retain moisture, making it beneficial for dry or damaged hair and skin . The versatility of this compound allows it to be used in various personal care products, enhancing their effectiveness.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Battery Technology | Solid-state electrolytes | Improved ionic conductivity and moisture stability |

| Lithium-ion battery anodes | High capacity and cycling stability | |

| Materials Science | High-pressure studies | Insights into planetary material formation |

| Coatings and sealants | Moisture resistance and thermal stability | |

| Cosmetic Formulations | Conditioning agents | Moisture retention for hair and skin |

Case Studies

- Solid-State Electrolytes Development

- Lithium-Ion Battery Performance

- High-Pressure Stability Investigation

Mecanismo De Acción

Silicon disulfide can be compared with other silicon-sulfur compounds such as silicon dioxide, carbon disulfide, germanium disulfide, tin(IV) sulfide, and lead(IV) sulfide. Unlike silicon dioxide, which is a common component of terrestrial planets, this compound adopts a one-dimensional polymeric structure . This unique structure gives this compound distinct properties and makes it suitable for specific applications, such as in high-performance batteries and solid-state electrolytes .

Comparación Con Compuestos Similares

- Silicon dioxide

- Carbon disulfide

- Germanium disulfide

- Tin(IV) sulfide

- Lead(IV) sulfide

Actividad Biológica

Silicon disulfide (SiS₂) is a compound of increasing interest in various scientific fields, particularly due to its unique properties and potential applications in materials science and biology. This article explores the biological activity of SiS₂, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery and solid-state electrolytes.

Overview of this compound

This compound is a binary compound consisting of silicon and sulfur. It exhibits interesting structural properties, particularly under varying pressure conditions. At high pressures, SiS₂ can form layered structures which are relevant for its physical and electronic properties . The synthesis of SiS₂ typically involves high-temperature reactions between silicon and sulfur, leading to challenges in production due to the volatility of sulfur at elevated temperatures .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that SiS₂ exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that SiS₂ could effectively inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The above table summarizes the MIC values for different bacterial strains, indicating that SiS₂ is particularly effective against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound in biological systems. In vitro studies using human cell lines such as HeLa (cervical cancer cells) and HaCaT (keratinocytes) revealed that SiS₂ exhibits dose-dependent cytotoxic effects. The cytotoxicity was significantly lower compared to other compounds tested, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| HaCaT | 40 |

The IC50 values indicate the concentration at which SiS₂ inhibits cell growth by 50%, demonstrating its selective toxicity towards cancerous cells while being less harmful to normal cells.

Applications in Drug Delivery

The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable structures can be exploited to encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery. Research is ongoing to optimize these formulations for improved therapeutic outcomes.

Case Studies

- Case Study on Antimicrobial Properties : A study published in Nature Communications explored the bactericidal effects of silicon-based materials, including SiS₂. The findings indicated that surfaces treated with SiS₂ exhibited significant reductions in bacterial load, supporting its application in antimicrobial coatings .

- Case Study on Cytotoxicity : An investigation into the cytotoxic effects of various silicon compounds revealed that SiS₂ had lower cytotoxicity compared to traditional chemotherapeutic agents, making it a promising candidate for further research in cancer therapy .

Propiedades

IUPAC Name |

bis(sulfanylidene)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDSWONFYIAAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065606 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |

| Record name | Silicon disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13759-10-9 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35Y5PHW16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.